molecular formula C8H4BrNO3 B8551827 7-Bromo-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

7-Bromo-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

Cat. No. B8551827
M. Wt: 242.03 g/mol
InChI Key: SPLLOGKXTJQZPK-UHFFFAOYSA-N
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Patent
US07902369B2

Procedure details

30 ml of 2.0 M methylamine-methanol solution was added to 6.28 mg of 7-bromo-1H-benzo[1,3]oxazine-2,4-dion, and the mixture was stirred at room temperature for 2 hours. The reaction solution was distilled outunder reduced pressure, to obtain 6.57 mg of the above compound.
Quantity
6.28 mg
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6](=[O:11])[NH:7][C:8](=O)O[C:4]=2[CH:3]=1.C[NH2:15].CO>>[CH3:8][NH:7][C:6](=[O:11])[C:5]1[CH:12]=[CH:13][C:2]([Br:1])=[CH:3][C:4]=1[NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
6.28 mg
Type
reactant
Smiles
BrC1=CC2=C(C(NC(O2)=O)=O)C=C1
Name
methylamine methanol
Quantity
30 mL
Type
reactant
Smiles
CN.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled outunder reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC(C1=C(C=C(C=C1)Br)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.57 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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